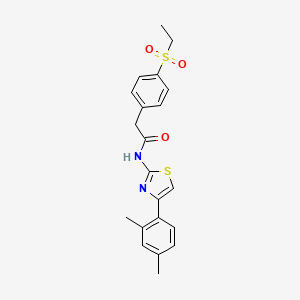

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Beschreibung

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a thiazole-based acetamide derivative characterized by a 2,4-dimethylphenyl substitution at the 4-position of the thiazole ring and a 4-(ethylsulfonyl)phenyl group on the acetamide side chain. The ethylsulfonyl group enhances polarity and metabolic stability, making it a critical pharmacophore for target engagement.

Eigenschaften

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-4-28(25,26)17-8-6-16(7-9-17)12-20(24)23-21-22-19(13-27-21)18-10-5-14(2)11-15(18)3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQJGNQFAICRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Phenylacetamide Moiety: The phenylacetamide group can be attached through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction, where the phenyl ring is treated with ethylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amides, thioethers

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a thiazole moiety, which is known for its biological activity. The molecular formula of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is , with a molecular weight of approximately 356.43 g/mol. The presence of both thiazole and sulfonamide functionalities contributes to its pharmacological properties.

Anticonvulsant Activity

Research indicates that compounds containing thiazole rings exhibit significant anticonvulsant properties. A study demonstrated that derivatives of thiazole showed effective protection against seizures in various animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl rings significantly influence anticonvulsant activity, with para-substituted phenyl groups enhancing efficacy .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial effects. Several studies have reported that compounds similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exhibit activity against various bacterial strains, including resistant pathogens. The presence of electron-withdrawing groups on the aromatic rings has been linked to increased antibacterial potency .

Anticonvulsant Study

In a notable study published in MDPI, researchers synthesized various thiazole derivatives and assessed their anticonvulsant activities. Among these, specific analogues demonstrated median effective doses significantly lower than standard medications like ethosuximide, indicating their potential as alternative treatments for epilepsy . The study emphasized the importance of structural modifications in enhancing therapeutic effectiveness.

Antimicrobial Evaluation

Another investigation focused on the synthesis of thiazole-containing compounds and their evaluation against clinical isolates of bacteria. Results showed that certain derivatives exhibited comparable activity to established antibiotics like norfloxacin, suggesting their viability as new antimicrobial agents . The research highlighted the significance of thiazole moieties in developing novel antibiotics.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among thiazole-acetamide derivatives lie in the substituents on the thiazole ring and the acetamide side chain. These modifications influence properties such as melting point (m.p.), molecular weight (MW), and solubility.

*Estimated based on analogs.

- Thermal Stability : Piperazine-linked derivatives (e.g., Compound 13 ) exhibit higher melting points (>280°C), suggesting strong intermolecular interactions, whereas coumarin-linked analogs ( ) show lower m.p. (188–220°C).

2.3.1. Enzyme Inhibition

- MMP Inhibition : Piperazine-thiazole derivatives ( ) show promise as matrix metalloproteinase (MMP) inhibitors, critical in inflammation.

- α-Glucosidase Inhibition : Coumarin-thiazole analogs ( ) exhibit IC₅₀ values in the micromolar range, relevant for diabetes management.

- Kinase Inhibition : GSK1570606A ( ) demonstrates kinase inhibition, highlighting the versatility of thiazole-acetamide scaffolds.

2.3.2. Antimicrobial Activity

- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) shows broad-spectrum antibacterial activity (MIC = 6.25–12.5 µg/mL).

- Ethylsulfonyl groups may enhance antifungal activity due to increased membrane penetration, though direct data for the target compound are lacking.

Pharmacokinetic Considerations

Biologische Aktivität

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article presents an overview of its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in enhancing the bioactivity of various pharmaceutical agents. The specific structure can be summarized as follows:

- Chemical Formula : C19H22N2O2S

- Molecular Weight : 342.45 g/mol

- CAS Number : 560103-80-2

Pharmacological Activities

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exhibits a range of biological activities:

1. Antimicrobial Activity

Research has indicated that thiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that modifications in the thiazole structure can enhance antibacterial activity against various pathogens. The compound's thiazole moiety is believed to contribute to its effectiveness against bacterial strains comparable to standard antibiotics like norfloxacin .

2. Antitumor Activity

Thiazole-containing compounds are frequently investigated for their anticancer potential. The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against cancer cell lines. For example, compounds structurally similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have shown IC50 values indicating potent activity against various cancer types, including breast and colon cancers .

3. Antimalarial Activity

A systematic study on thiazole derivatives has revealed promising antimalarial effects against Plasmodium falciparum. The SAR analysis indicated that specific substitutions on the aromatic rings significantly influenced the potency of these compounds .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the thiazole and phenyl rings in determining biological activity:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| Ortho | Electron-withdrawing | Increased potency against malaria |

| Para | Small atoms (H, F) | Enhanced physicochemical properties |

| Phenyl Ring | Methyl group | Increased anticancer activity |

These findings suggest that strategic modifications to the compound can optimize its therapeutic efficacy.

Case Studies

- Anticancer Efficacy : A study evaluating a series of thiazole derivatives found that certain analogs exhibited significant growth inhibition in HT29 colon cancer cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In vitro tests demonstrated that derivatives of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide showed comparable antibacterial effects to standard treatments against Staphylococcus aureus .

- In Vivo Studies : Animal models have been employed to assess the safety and efficacy of this compound in treating infections and tumors, showing promising results in reducing tumor size and bacterial load without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.